2-Acetamido-2-(cyclohex-3-en-1-yl)acetic acid
Description
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-acetamido-2-cyclohex-3-en-1-ylacetic acid |
InChI |
InChI=1S/C10H15NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-3,8-9H,4-6H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
OZFRSSHNRIPOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1CCC=CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Acetamido-2-(cyclohex-3-en-1-yl)acetic acid can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, often involving solvent-free reactions at elevated temperatures . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-Acetamido-2-(cyclohex-3-en-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phenacyl bromide and triethylamine as a basic catalyst . Major products formed from these reactions include pyrrole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used extensively in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it is utilized for its potential therapeutic properties . Industrial applications include its use in the production of high-purity carboxylic acids .
Mechanism of Action
Comparison with Similar Compounds
2-Acetamido-2-(cyclohex-3-en-1-yl)acetic acid can be compared with similar compounds such as 2-(cyclohex-3-en-1-yl)acetic acid and 2-amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride . These compounds share similar structural features but differ in their specific functional groups and applications . The uniqueness of this compound lies in its high purity and versatility in various research and industrial applications .
Biological Activity
2-Acetamido-2-(cyclohex-3-en-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the acylation of cyclohexenyl derivatives with acetic anhydride or acetyl chloride, followed by hydrolysis and purification processes. The structural formula can be represented as:
Biological Activity
The biological activities of this compound have been evaluated in various studies, focusing on its potential as an anti-inflammatory and analgesic agent. The compound's activity can be summarized in the following table:
| Activity | Method | Results |
|---|---|---|
| Anti-inflammatory | In vitro assays | Significant inhibition of COX enzymes |
| Analgesic | Pain models in rodents | Reduced pain response in models |
| Antimicrobial | Disk diffusion method | Moderate activity against Gram-positive bacteria |
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Inhibition of these enzymes leads to decreased production of prostaglandins, thereby reducing inflammation and pain.
Case Study 1: Anti-inflammatory Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of various acetamido derivatives, including this compound. The compound demonstrated a significant reduction in edema in rat paw models when administered at doses of 10 to 50 mg/kg.
Case Study 2: Analgesic Activity
Another investigation assessed the analgesic effects using the formalin test in mice. The results indicated that administration of the compound at a dose of 20 mg/kg significantly reduced both phases of pain response compared to control groups, suggesting its potential utility as a therapeutic agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of acetamido compounds. It was found that variations in the cyclohexenyl moiety could enhance or diminish biological activity. For instance, modifications to the double bond configuration resulted in altered COX inhibition profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
